9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

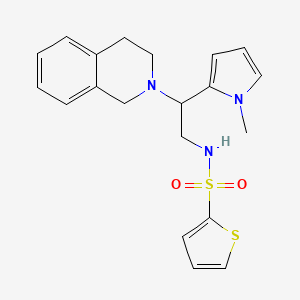

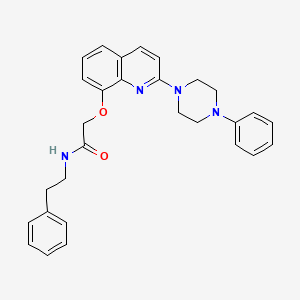

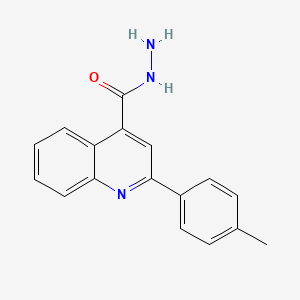

9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride is a chemical compound with the molecular formula C19H23N3.3ClH and a molecular weight of 402.79 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical pharmaceutical synthesis processes .

Synthesis Analysis

A series of novel porous zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidines have been prepared as heterogeneous organocatalysts . The lithium aluminum hydride reduction of the oximes derived from quinidinone and cinchonidinone has been used to obtain 9-amino-(9-deoxy)quinidine and the corresponding 9-amine in the cinchonine series .Molecular Structure Analysis

The IUPAC name of this compound is (1S)-quinolin-4-yl (5-vinylquinuclidin-2-yl)methanamine trihydrochloride . The InChI code is 1S/C19H23N3.3ClH/c1-2-13-12-22-10-8-14 (13)11-18 (22)19 (20)16-7-9-21-17-6-4-3-5-15 (16)17;;;/h2-7,9,13-14,18-19H,1,8,10-12,20H2;3*1H/t13?,14?,18?,19-;;;/m0…/s1 .Chemical Reactions Analysis

In the heterogeneous asymmetric aldol addition of p-nitrobenzaldehyde to cyclohexanone, excellent catalytic properties were achieved, especially in an aqueous medium . Aza-Michael reactions on α,β-unsaturated ketones, epoxidation of α,β-unsaturated ketones and aldehydes, and nitrocyclopropanation of α,β-unsaturated ketones are some of the reactions that this compound can participate in .Physical And Chemical Properties Analysis

This compound has a molecular weight of 402.79 .Wissenschaftliche Forschungsanwendungen

Application 1: Asymmetric Aldol Reaction

- Summary of the Application : 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride is used as a multifunctional organocatalyst in the asymmetric aldol reaction . This reaction is a fundamental transformation in organic chemistry, often used in the synthesis of complex molecules.

- Methods of Application : A novel type of supported multifunctional organocatalyst was developed by combining 9-amino-(9-deoxy)epi-cinchonidine with Brønsted acid in the backbone of phosphotungstic acid . The aldol addition of cyclohexanone to o, m or p-substituted benzaldehydes bearing electron-withdrawing substituents afforded good yields .

- Results or Outcomes : The aldol addition of cyclohexanone to o, m or p-substituted benzaldehydes bearing electron-withdrawing substituents (–X and –NO2) afforded good yields (71–96%) and excellent stereoselectivities (anti/syn = 94/6–98/2, 87–97% ee) .

Application 2: Asymmetric Aldol Addition in Aqueous Medium

- Summary of the Application : 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride is used as a heterogeneous organocatalyst for asymmetric aldol addition in an aqueous medium .

- Methods of Application : A series of novel porous zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidines were prepared as heterogeneous organocatalysts . In the heterogeneous asymmetric aldol addition of p-nitrobenzaldehyde to cyclohexanone, excellent catalytic properties were achieved, especially in an aqueous medium .

- Results or Outcomes : After completing the reaction, those zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine organocatalysts could be readily recovered in quantitative yield by centrifugation or filtration, and reused for five consecutive runs without significant loss in catalytic performance .

Application 3: Epoxidation of α,β-unsaturated ketones

- Summary of the Application : 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride is used in the epoxidation of α,β-unsaturated ketones . This reaction is important in the synthesis of various organic compounds.

Application 4: Nitrocyclopropanation of α,β-unsaturated ketones

- Summary of the Application : 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride is used in the nitrocyclopropanation of α,β-unsaturated ketones . This reaction is a useful tool in organic synthesis.

Application 5: Epoxidation of α,β-unsaturated aldehydes

- Summary of the Application : 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride is used in the epoxidation of α,β-unsaturated aldehydes . This reaction is a key step in the synthesis of various organic compounds.

Application 6: Diels-Alder reaction

Eigenschaften

IUPAC Name |

(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanamine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3.3ClH/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17;;;/h2-7,9,13-14,18-19H,1,8,10-12,20H2;3*1H/t13?,14?,18?,19-;;;/m0.../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDYEFVAUOWZRJ-KBVCVLTASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1CN2CCC1CC2[C@H](C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2626221.png)

![4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2626223.png)

![2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2626228.png)

![N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2626237.png)